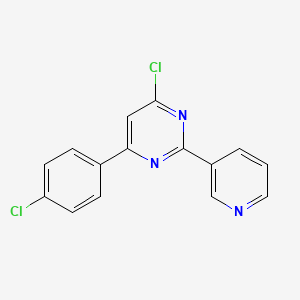![molecular formula C12H19BN2O3S B8177001 [4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester](/img/structure/B8177001.png)
[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester is a chemical compound with the molecular formula C12H19BN2O3S. It is a boronic acid ester derivative, which is often used in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a methylthio group, as well as a boronic acid pinacol ester moiety.
Preparation Methods
The synthesis of [4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-methoxy-2-methylthiopyrimidine.
Introduction of the Boronic Acid Ester Group: The boronic acid ester group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid ester moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar compounds to [4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester include other boronic acid esters and pyrimidine derivatives. Some examples are:
[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid: Lacks the pinacol ester moiety but retains the boronic acid functionality.
2-(Methylthio)pyrimidin-5-ylboronic Acid Pinacol Ester: Similar structure but without the methoxy group.
4-Methoxy-2-(methylthio)pyrimidine: Lacks the boronic acid ester moiety.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3S/c1-11(2)12(3,4)18-13(17-11)8-7-14-10(19-6)15-9(8)16-5/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDMEVDDQGWXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B8176920.png)
![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B8176928.png)
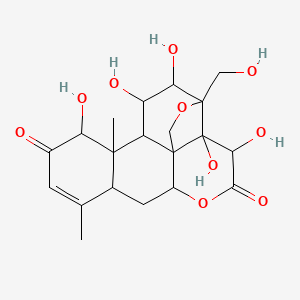
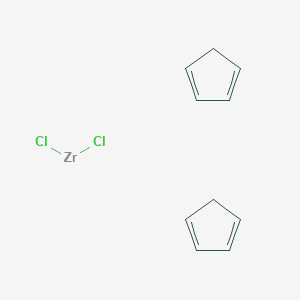
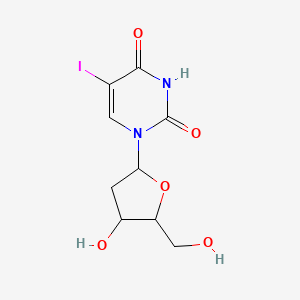
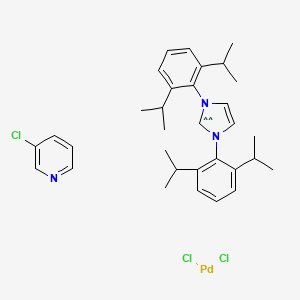
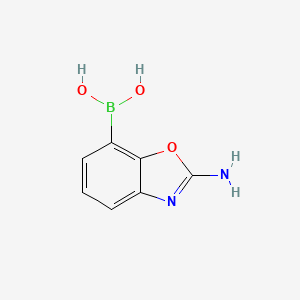
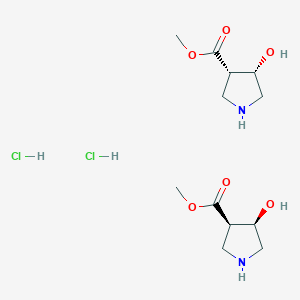
![2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid](/img/structure/B8176979.png)
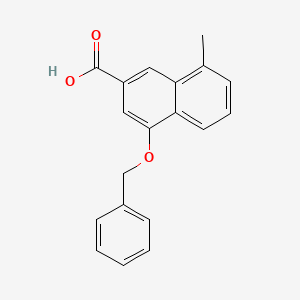
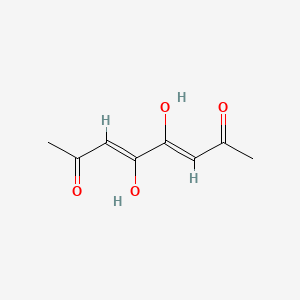
![4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)
